molecular formula C15H22N2O3S B276831 2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B276831
M. Wt: 310.4 g/mol
InChI Key: FSNQRQDYGNNDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, also known as AGN 190299, is a chemical compound that has been studied for its potential therapeutic applications.

Mechanism of Action

2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 190299 exerts its therapeutic effects by binding to beta-amyloid and preventing its aggregation. It also enhances the clearance of beta-amyloid from the brain by activating microglia, immune cells that are responsible for removing cellular debris and toxic substances from the brain.
Biochemical and Physiological Effects
In addition to its effects on beta-amyloid, 2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 190299 has been shown to have antioxidant and anti-inflammatory properties. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 190299 is that it has been extensively studied in animal models of Alzheimer's disease, and has shown promising results in terms of its therapeutic potential. However, one limitation is that its efficacy and safety in humans has not yet been established, and further clinical trials are needed to evaluate its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 190299. One area of interest is the development of more potent and selective compounds that target beta-amyloid aggregation and clearance. Another area of interest is the investigation of its potential therapeutic applications in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, further studies are needed to evaluate its safety and efficacy in humans, and to determine the optimal dosage and administration route for therapeutic use.

Synthesis Methods

The synthesis of 2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 190299 involves several steps, including the reaction of 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene with n-butyl glycine, followed by the removal of the protecting group and the reaction with ethyl chloroformate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 190299 has been studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. In addition, it has been found to enhance the clearance of beta-amyloid from the brain, which may further contribute to its therapeutic potential.

properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

2-[[2-(butylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C15H22N2O3S/c1-2-3-8-16-9-12(18)17-14-13(15(19)20)10-6-4-5-7-11(10)21-14/h16H,2-9H2,1H3,(H,17,18)(H,19,20)

InChI Key

FSNQRQDYGNNDFH-UHFFFAOYSA-N

SMILES

CCCCNCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O

Canonical SMILES

CCCCNCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O

Origin of Product

United States

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